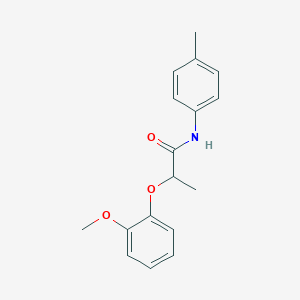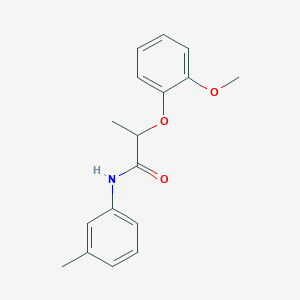![molecular formula C21H23N3O3S B317989 N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B317989.png)
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a complex organic compound with a molecular formula of C21H23N3O3S. This compound features a pyrrolidine ring, a benzamide group, and a carbamothioyl linkage, making it a versatile molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidines.
Aplicaciones Científicas De Investigación
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea: shares structural similarities with other pyrrolidine-containing compounds, such as:
Uniqueness
The unique combination of the ethoxy group, pyrrolidine ring, and carbamothioyl linkage in this compound distinguishes it from other compounds
Propiedades
Fórmula molecular |
C21H23N3O3S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
4-ethoxy-N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-27-16-11-9-15(10-12-16)19(25)23-21(28)22-18-8-4-3-7-17(18)20(26)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,22,23,25,28) |
Clave InChI |
VGLIYXDIMOVKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-bromobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B317906.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B317907.png)
![1-[2-(4-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317909.png)
![2-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B317912.png)
![4-{2-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B317914.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317916.png)

![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)



![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)
